molecular formula C28H30Cl2N2O B1192423 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride CAS No. 193542-65-3

5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride

Cat. No.: B1192423
CAS No.: 193542-65-3
M. Wt: 481.5 g/mol
InChI Key: SSZWNUGWOGONQJ-UHFFFAOYSA-N
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Description

5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride: is a novel compound known for its selective antagonistic activity on the CCR1 receptor. It has shown significant potential in scientific research, particularly in the study of viral infections and chemokine receptor interactions. The compound is also recognized for its high selectivity and potency, making it a valuable tool in various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride involves multiple steps, starting with the preparation of the core structure. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of Substituents: Various substituents, such as the chlorophenyl and diphenyl groups, are introduced through nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Purification: The compound is purified using techniques like recrystallization and chromatography to ensure high purity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions: 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products:

Scientific Research Applications

5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study chemokine receptor interactions and to develop new receptor antagonists.

    Biology: Employed in the study of cellular signaling pathways and receptor-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications in treating diseases involving chemokine receptors, such as inflammatory diseases and viral infections.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting chemokine receptors.

Comparison with Similar Compounds

5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride is unique in its high selectivity and potency for the CCR1 receptor. Similar compounds include:

    BX 471: Another CCR1 antagonist with different selectivity and potency profiles.

    VUF 2274: A compound with similar activity but different chemical structure and properties.

    RS 504393: A CCR2 antagonist with distinct selectivity and applications.

Properties

IUPAC Name

5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN2O.ClH/c29-26-14-12-25(13-15-26)28(32)17-20-31(21-18-28)19-7-16-27(22-30,23-8-3-1-4-9-23)24-10-5-2-6-11-24;/h1-6,8-15,32H,7,16-21H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZWNUGWOGONQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719335
Record name 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193542-65-3
Record name 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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